3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl-
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Overview
Description
3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
3H-1,2,4-Triazole-3,5(4H)-dione: The parent compound without the ethyl group.
4-Methyl-4H-1,2,4-triazole-3-thiol: A similar triazole derivative with a methyl group instead of an ethyl group.
Uniqueness
The 4-ethyl derivative of 3H-1,2,4-triazole-3,5(4H)-dione is unique due to its specific chemical properties, such as increased lipophilicity and potential for specific biological interactions. These properties may enhance its effectiveness in certain applications compared to similar compounds .
Properties
CAS No. |
40609-72-1 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-ethyl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C4H5N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3 |
InChI Key |
GLQXNTGSDLGBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N=NC1=O |
Origin of Product |
United States |
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